molecular formula C9H7ClF3N B1434893 2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1803561-59-2

2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B1434893
CAS No.: 1803561-59-2
M. Wt: 221.6 g/mol
InChI Key: MSARBAZILMBYOV-UHFFFAOYSA-N
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Description

2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 1-(trifluoromethyl)cyclopropyl group at the 4-position. This structure is commonly utilized as a pharmaceutical intermediate or agrochemical precursor due to its ability to modulate electronic and steric environments in target molecules .

Properties

IUPAC Name

2-chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N/c10-7-5-6(1-4-14-7)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSARBAZILMBYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-59-2
Record name 2-chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with a trifluoromethyl-substituted cyclopropyl reagent under suitable conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like dimethylformamide or tetrahydrofuran.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Pyridines: Formed through substitution reactions.

    N-Oxides: Formed through oxidation reactions.

    Coupled Products: Formed through coupling reactions with other aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is of interest in developing pharmaceuticals due to its structural features, which influence its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against various diseases.

  • Binding Affinity Studies : Research indicates that compounds similar to 2-chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine exhibit significant interactions with enzymes and receptors involved in critical biological pathways. This suggests potential applications in designing drugs that target specific biological mechanisms.
  • Drug Development : The compound's structure is comparable to other FDA-approved drugs containing trifluoromethyl groups, which are known to enhance the pharmacological properties of drugs. For instance, drugs like Ubrogepant and Alpelisib contain similar functional groups and have shown promise in treating conditions such as migraines and cancer .

Material Science

Due to its unique electronic properties, this compound can be explored for applications in material science, particularly in the development of new materials with specific electronic or optical properties.

  • Synthesis of Functionalized Materials : The compound can serve as a precursor for synthesizing various functionalized materials that may have applications in electronics or photonics. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives with tailored properties .

Case Study 1: Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives similar to this compound. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity, a key enzyme involved in inflammation. The IC50 values of these compounds were comparable to standard anti-inflammatory drugs like celecoxib, indicating their potential therapeutic application .

Case Study 2: Cyclin-dependent Kinase Inhibition

Another area of research involves the use of pyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and are implicated in cancer progression. Compounds structurally related to this compound have shown promise as CDK inhibitors, suggesting potential applications in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

Compounds such as 6-Chloro-4-nitro-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine (S110) () share the trifluoromethylcyclopropyl group but differ in their core structure (pyrrolopyridine vs. pyridine) and substituents. Key distinctions include:

  • Core Reactivity : The pyrrolo[2,3-b]pyridine core in S110 provides a fused bicyclic system, enhancing π-stacking interactions in biological systems compared to the simpler pyridine ring in the target compound.
  • Protecting Groups : S110 incorporates a 2-(trimethylsilyl)ethoxy methyl (SEM) group, which improves solubility during synthesis but requires deprotection for biological activity, unlike the unprotected pyridine derivative .

Imidazo-Pyridine and Related Heterocycles

The European patent () lists compounds like 2-(3-ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine , which feature fused imidazo-pyridine systems. Comparisons include:

  • Steric Demand : The fused imidazo-pyridine systems create planar structures with higher steric hindrance, possibly reducing off-target interactions in kinase inhibition applications .

Substituted Phenylguanidines

1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine () replaces the pyridine ring with a guanidine-functionalized benzene ring. Key differences:

  • Basicity : The guanidine group (pKa ~13) is highly basic, enabling strong hydrogen bonding, whereas the pyridine nitrogen (pKa ~5) offers milder basicity.
  • Applications : Guanidine derivatives are often used as intermediates in agrochemicals, whereas pyridine-based compounds like the target molecule are more common in medicinal chemistry .

Pharmacological and Physicochemical Properties

Electronic and Steric Profiles

  • Trifluoromethylcyclopropyl Group: This group in the target compound enhances lipophilicity (logP) and metabolic resistance compared to non-fluorinated cyclopropyl analogs.
  • Chloro Substituent : The 2-chloro group directs electrophilic substitution reactions to specific positions, a feature absent in nitro- or sulfonyl-substituted analogs (e.g., S110) .

Comparative Data Table

Compound Core Structure Key Substituents Applications Key Differentiator
2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine Pyridine 2-Cl, 4-CF3-cyclopropyl Pharma intermediates Simplicity, synthetic versatility
S110 () Pyrrolo[2,3-b]pyridine 6-Cl, 4-NO2, 3-CF3-cyclopropyl, SEM-protected Kinase inhibitors (e.g., MAP4K1) Fused core, SEM protection
Imidazo-pyridines () Imidazo[1,2-a]pyridine Ethylsulfonyl, Br/I, CF3 Agrochemicals, kinase inhibitors Planar fused rings, metabolic stability
1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine Benzene 2-Cl, 4-CF3, guanidine Agrochemical intermediates High basicity, H-bonding capacity

Biological Activity

2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to the class of pyridine derivatives, characterized by the presence of a trifluoromethyl group and a cyclopropyl moiety. Its synthesis typically involves multi-step processes that include chlorination and cyclization reactions. Recent advancements have focused on improving yield and reducing environmental impact during synthesis.

Synthesis Overview

  • Starting Material : Vinyl n-butyl ether.
  • Key Steps :
    • Formation of 4-butoxy-1,1-trifluoro-3-alkene-2-ketone.
    • Reaction with trimethylphosphonoacetate to obtain intermediates.
    • Cyclization to form 2-hydroxy-4-trifluoromethyl pyridine.
    • Chlorination to yield the final product.

This method offers higher yields and milder reaction conditions compared to traditional approaches, making it suitable for large-scale production .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including resistant strains, suggesting its potential as a lead compound in antibiotic development .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. It demonstrates inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The IC50 values reported for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib, highlighting its therapeutic potential .

Anticancer Properties

In vitro assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it has shown cytotoxic effects against human colon adenocarcinoma and breast cancer cells, with IC50 values indicating potent activity . The structural modifications associated with the trifluoromethyl group appear to enhance its anticancer efficacy by altering its interaction with cellular targets .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of this compound. SAR studies suggest that:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Cyclopropyl Moiety : Contributes to conformational rigidity, improving binding affinity to biological targets.

A comparative analysis of similar compounds reveals that variations in substituents can lead to marked differences in biological activity, emphasizing the importance of structural optimization in drug design .

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of pyridine found that modifications at the 4-position significantly influenced antibacterial potency. The tested derivative showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .
  • Anti-inflammatory Research : In an animal model of inflammation, treatment with this compound resulted in reduced paw edema, demonstrating its efficacy in vivo alongside its in vitro COX inhibition .
  • Cancer Cell Line Evaluation : A detailed investigation into its anticancer properties highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the key synthetic challenges in preparing 2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine?

The synthesis involves introducing the trifluoromethylcyclopropyl group regioselectively onto the pyridine ring. Key challenges include:

  • Regioselective functionalization : The trifluoromethylcyclopropyl group must be positioned at the 4th carbon of the pyridine ring. Chlorination at the 2nd position requires careful control to avoid over-halogenation .
  • Cyclopropane stability : The cyclopropane ring is strain-sensitive, necessitating mild reaction conditions (e.g., low temperatures, inert atmospheres) to prevent ring-opening side reactions .
  • Trifluoromethyl group reactivity : Fluorinated groups can deactivate the pyridine ring, requiring activated intermediates (e.g., Grignard reagents or transition metal catalysts) for efficient coupling .

Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?

A combination of techniques is critical:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group integration, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve cyclopropane and pyridine ring signals .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, especially for chlorine and fluorine-containing fragments .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and cyclopropane geometry, particularly when NMR data overlap (e.g., para-substituted pyridines) .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity and regioselectivity during synthesis?

Density Functional Theory (DFT) calculations can:

  • Model transition states to predict the energy barriers for cyclopropane ring formation and trifluoromethyl group attachment .
  • Analyze frontier molecular orbitals (FMOs) to identify reactive sites on the pyridine ring, guiding functionalization strategies . Example: DFT studies on analogous trifluoromethylpyridines revealed that electron-withdrawing groups enhance electrophilic substitution at the 4-position .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected byproducts)?

  • Mechanistic probing : Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates (e.g., radical vs. ionic pathways in cyclopropane formation) .
  • Cross-validation : Compare experimental 19F^{19}\text{F} NMR shifts with computed values to verify trifluoromethyl group orientation .
  • In-situ monitoring : ReactIR or LC-MS tracks reaction progress, detecting transient intermediates that explain divergent pathways .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal exposure .
  • Storage : Store in airtight containers under nitrogen, away from moisture (trifluoromethyl groups can hydrolyze to toxic HF) .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of persistent fluorinated byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 2
2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

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